Benzo[cd]indol-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzo[cd]indol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c12-11-8-5-1-3-7-4-2-6-9(13-11)10(7)8/h1-6H,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFJOJPQROXNBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=NC3=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24829130 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthetic Methodologies for Benzo Cd Indol 2 Amine and Its Structural Analogs
Strategies for Constructing the Benzo[cd]indole (B15494331) Core
The assembly of the benzo[cd]indole skeleton is a critical step in the synthesis of its derivatives. Chemists have developed several elegant strategies that primarily utilize naphthalene-based starting materials, leveraging the inherent peri-relationship of the 1 and 8 positions to facilitate the crucial ring-forming reactions.
Cyclization Reactions from Naphthalene (B1677914) Precursors
Naphthalene derivatives serve as logical and common precursors for the benzo[cd]indole core due to their structural similarity. Various cyclization strategies have been devised to form the third, nitrogen-containing ring.
A classical and effective method for constructing the benzo[cd]indole ring system involves the reductive cyclization of 1-nitro-8-cyano-naphthalene compounds. In this approach, the nitro group at the C1 position is reduced to an amino group, which then undergoes an intramolecular cyclization by attacking the cyano group at the C8 position. This reaction cascade efficiently yields the desired tricyclic indole (B1671886) structure. This method is a foundational strategy for accessing the benzo[cd]indole core. google.comresearchgate.net
Modern synthetic chemistry has introduced powerful metal-catalyzed reactions for the construction of complex heterocyclic systems. One such notable method is the cobalt-catalyzed C-H carbonylation of naphthylamides to synthesize benzo[cd]indol-2(1H)-one scaffolds. acs.orgnih.gov This reaction employs a traceless directing group and utilizes a carbon monoxide source, such as benzene-1,3,5-triyl triformate, to achieve the carbonylation and subsequent annulation. acs.orgnih.govrsc.org This protocol has been shown to be effective for a variety of substrates, affording the desired products in moderate to high yields. acs.orgnih.gov The development of such C-H activation and carbonylation strategies represents a significant advancement in the field, offering a more atom-economical and efficient route to the benzo[cd]indol-2(1H)-one core, a direct precursor to the target amine. researchgate.netresearchgate.net
A study by Wu and coworkers demonstrated the utility of this cobalt-catalyzed approach, achieving yields of up to 88% for various free (NH)-benzo[cd]indol-2(1H)-ones. acs.orgnih.gov The reaction conditions and selected results from this study are summarized in the table below.
| Entry | Naphthylamide Substrate | CO Source | Yield (%) |
| 1 | N-(pyridin-2-ylmethyl)naphthalen-1-amine | Benzene-1,3,5-triyl triformate | 88 |
| 2 | N-(pyridin-2-ylmethyl)-4-methoxynaphthalen-1-amine | Benzene-1,3,5-triyl triformate | 85 |
| 3 | 4-Chloro-N-(pyridin-2-ylmethyl)naphthalen-1-amine | Benzene-1,3,5-triyl triformate | 76 |
Table 1: Cobalt-Catalyzed Synthesis of Benzo[cd]indol-2(1H)-ones. acs.org
Ring Closure Approaches via Imines
Another important strategy for the synthesis of benzo[cd]indoles involves the formation and subsequent cyclization of imine intermediates. d-nb.infonih.govresearchgate.net This approach often begins with peri-dihalonaphthalenes, which are converted to organolithium species. d-nb.infonih.gov Reaction with a nitrile then generates an imine in situ. d-nb.infonih.gov This imine, due to the proximity of the reacting groups, undergoes a facile intramolecular nucleophilic aromatic substitution to furnish the 2-substituted benzo[cd]indole. d-nb.infonih.gov This method is particularly versatile as it allows for the introduction of various substituents at the 2-position of the benzo[cd]indole core by simply changing the nitrile used in the reaction. d-nb.infonih.gov
Recent research has shown that this transformation can be achieved without the need for a transition metal catalyst. d-nb.infonih.gov The "clothespin effect," where steric repulsion between substituents at the 4 and 5 positions of the naphthalene ring forces the 1 and 8 positions closer together, can facilitate this cyclization. d-nb.infonih.gov
| Entry | peri-Dihalonaphthalene | Nitrile | Product | Yield (%) |
| 1 | 1,8-Diiodonaphthalene | Benzonitrile | 2-Phenylbenzo[cd]indole | 72 |
| 2 | 1,8-Diiodonaphthalene | Acetonitrile | 2-Methylbenzo[cd]indole | 65 |
| 3 | 1-Bromo-8-iodonaphthalene | Cyclohexanecarbonitrile | 2-Cyclohexylbenzo[cd]indole | 68 |
Table 2: Transition-Metal-Free Synthesis of 2-Substituted Benzo[cd]indoles via Imines. d-nb.info
Derivatization and Functionalization of the Benzo[cd]indol-2-amine Scaffold
Once the core benzo[cd]indole structure is established, further chemical transformations can be performed to introduce or modify functional groups. A key intermediate in the synthesis of this compound is the corresponding lactam, Benzo[cd]indol-2(1H)-one.
Chemical Transformations of the Benzo[cd]indol-2(1H)-one Moiety
The benzo[cd]indol-2(1H)-one moiety is a versatile precursor that can be chemically modified in several ways. researchgate.netnih.govnih.gov The lactam can be N-alkylated or N-arylated to introduce substituents on the nitrogen atom. nih.gov Furthermore, the carbonyl group of the lactam can undergo various reactions. For instance, it can be converted to a thio-lactam, or more importantly for the synthesis of the target compound, it can be transformed into an imino group, which upon reduction would yield the desired 2-amino functionality. Additionally, electrophilic substitution reactions can be performed on the aromatic rings of the benzo[cd]indol-2(1H)-one core, allowing for the introduction of a wide range of functional groups at various positions. nih.gov These transformations are crucial for the synthesis of a diverse library of benzo[cd]indole derivatives with potential biological activities. researchgate.netnih.gov
Introduction of Diverse Substituents via Coupling Reactions
Coupling reactions are powerful tools for introducing a wide array of substituents onto the benzo[cd]indole core, enabling the fine-tuning of its properties for various applications.
Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in organic synthesis. mdpi.comrsc.orgresearchgate.net These reactions have been successfully applied to the functionalization of benzo[cd]indoles. For instance, a facile protocol for the synthesis of benz[c,d]indol-2-imines has been developed via a palladium-catalyzed C-C and C-N coupling of 8-halo-1-naphthylamines with isocyanides in a single step. acs.org This method is notable for its broad substrate scope and mild reaction conditions. acs.org
The choice of ligand is often crucial for the success of these reactions. For example, the combination of a palladium catalyst like Pd2(dba)3 with a ligand such as Xantphos has been found to be effective for the cross-coupling of N-substituted 4-bromo-7-azaindoles with amides, amines, and amino acid esters. beilstein-journals.org
| Substrate | Coupling Partner | Product | Catalyst/Ligand | Ref |
| 8-Halo-1-naphthylamine | Isocyanide | Benz[c,d]indol-2-imine | Palladium | acs.org |
| N-Substituted 4-bromo-7-azaindole | Amide/Amine | C-N coupled product | Pd2(dba)3/Xantphos | beilstein-journals.org |
While transition-metal catalysis is widely used, transition-metal-free methods offer advantages such as lower cost and reduced metal contamination in the final products. d-nb.info An effective organolithium-based approach has been developed for the synthesis of 2-substituted benzo[cd]indoles from peri-dihalonaphthalenes and nitriles. d-nb.infonih.gov This reaction proceeds via an intramolecular aromatic nucleophilic substitution and demonstrates good yields and tolerance for various substituents. d-nb.infonih.gov The reaction is believed to be facilitated by the "clothespin effect," where steric hindrance between groups at the peri-positions of the naphthalene core brings the reacting centers closer together. d-nb.infonih.gov
Another example of a transition-metal-free approach is a copper-catalyzed one-step synthesis of polysubstituted (Z)-benzo[cd]indoles from 8-alkynyl-1-naphthylamine derivatives. researchgate.netrsc.org This reaction proceeds through a stereoselective intramolecular trans-addition and a subsequent SN-Ar reaction. researchgate.netresearchgate.net
Synthesis of Conjugates and Multi-Component Systems
The conjugation of benzo[cd]indole derivatives with other molecules can lead to new compounds with enhanced or novel biological activities. For example, a series of benzo[c,d]indol-2(1H)one-pyrrolobenzodiazepine (PBD) conjugates have been designed and synthesized as potential anticancer agents. nih.gov These conjugates were prepared by linking the C8-position of a PBD moiety to a benzo[c,d]indol-2(1H)one through various alkane spacers. nih.gov
The synthesis of multi-component systems involving the benzo[cd]indole scaffold has also been explored. For instance, the synthesis of benzo[cd]furo[2,3-f]indole derivatives has been achieved through the cyclodehydration of 6-acylmethyloxy-1-alkyl-benzo[cd]indol-2(1H)-ones. researchgate.net The reaction conditions can be tuned to produce either 7- or 8-aryl derivatives. researchgate.net Furthermore, lysosome-targeted conjugates have been developed by linking homospermine to the benzo[cd]indol-2(1H)-one scaffold. nih.gov
Reactivity Profiles and Reaction Mechanisms of Benzo Cd Indol 2 Amine Frameworks
Intrinsic Chemical Reactivity and Active Sites
The chemical behavior of the Benzo[cd]indol-2-amine framework is governed by the interplay of its constituent aromatic and heteroaromatic rings. The naphthalene (B1677914) core provides multiple sites for electrophilic and nucleophilic attack, while the fused pyrrole-like ring, containing the exocyclic amine, introduces distinct reactivity.
The primary active sites for chemical reactions on the benzo[cd]indole (B15494331) scaffold are:
The C2-Amine Group: The nitrogen atom of the amine is nucleophilic and can participate in reactions such as acylation, alkylation, and arylation. The N-H bond can also be a site for deprotonation or radical hydrogen abstraction.
The N1-Position: The endocyclic nitrogen atom, particularly in its deprotonated (NH) form in the related benzo[cd]indol-2(1H)-one structure, is a key site for alkylation and arylation, enabling the introduction of various substituents. acs.org
The Aromatic Carbocyclic Rings: The naphthalene moiety is susceptible to electrophilic substitution. The directing effects of the fused lactam (in the case of the more studied benzo[cd]indol-2-one) or amine group, along with other substituents, determine the position of functionalization. The C6 position has been shown to be a site for various modifications, including the introduction of formyl and acetyl groups. nih.gov
The C8 (peri) Position: The C8 position is sterically proximal to the N1-substituent. This proximity can be exploited in directed C-H functionalization reactions, where a directing group on the nitrogen atom facilitates reactions specifically at the C8 position. nih.gov
The benzo[cd]indol-2(1H)-one scaffold, a close analog, has been identified as a potent inhibitor of the Bromodomain and Extra-Terminal Domain (BET) family of proteins, particularly BRD4. acs.orgnih.gov Structure-activity relationship (SAR) studies on these inhibitors have provided significant insight into the reactivity of the core, demonstrating that modifications at the N1 and C6 positions are crucial for biological activity. researchgate.net
Table 1: Key Reactive Sites on the Benzo[cd]indole Framework
| Site | Type of Reactivity | Common Reactions |
| C2-Amine | Nucleophilic | Acylation, Alkylation, Arylation |
| N1-Position | Nucleophilic / Site for directing groups | Alkylation, Arylation |
| C6-Position | Electrophilic Substitution | Formylation, Acylation, Halogenation |
| C8-Position | Directed C-H Functionalization | Carbonylation, Halogenation, Arylation |
Detailed Mechanistic Investigations of Synthetic Pathways
The synthesis of the benzo[cd]indol-2(1H)-one core, a precursor and structural relative of the C2-amine, has been achieved through innovative catalytic methods. A prominent example is the cobalt-catalyzed C-H carbonylation of N-substituted 1-naphthylamides. acs.org
This transformation proceeds via the following proposed mechanism:
C-H Activation: A cobalt catalyst, assisted by a directing group on the amide nitrogen, activates the C-H bond at the C8 (peri) position of the naphthalene ring, forming a cobaltacycle intermediate.
Carbonylation: A carbon monoxide (CO) source, such as benzene-1,3,5-triyl triformate, inserts into the cobalt-carbon bond.
Reductive Elimination: The resulting acyl-cobalt species undergoes reductive elimination, forming the C-C bond of the new five-membered ring and regenerating the active cobalt catalyst.
Lactamization: Intramolecular cyclization occurs as the amide nitrogen attacks the newly formed carbonyl group, followed by elimination of a leaving group to yield the final benzo[cd]indol-2(1H)-one product. acs.org
Further functionalization of the benzo[cd]indol-2(1H)-one scaffold is common. For instance, the Vilsmeier-Haack reaction can be used to introduce a formyl group at the C6 position. This reaction involves the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to generate the Vilsmeier reagent (a chloroiminium ion), which acts as the electrophile in an electrophilic aromatic substitution reaction on the electron-rich naphthalene ring system. nih.gov
Photochemical and Radical-Mediated Transformations (e.g., hydrogen transfer mechanisms)
The extended π-system of the this compound framework makes it susceptible to photochemical transformations. Upon absorption of light, the molecule can be promoted to an electronically excited state, altering its reactivity and enabling unique cycloadditions and rearrangements that are not accessible under thermal conditions. acs.org For example, photochemical reactions have been used to construct complex polycyclic frameworks from simpler building blocks in a single step. acs.orgbeilstein-journals.org
Radical-mediated reactions offer another avenue for functionalizing the benzo[cd]indole core. The generation of radical species can be initiated by light (photoredox catalysis) or chemical initiators. mdpi.com Potential radical transformations involving the this compound scaffold include:
Hydrogen Atom Transfer (HAT): The N-H bond of the amine group can undergo 1,5-hydrogen atom transfer, generating an alkyl radical that can participate in further reactions. mdpi.com The dehydrogenation of amines to imines, a process involving the transfer of two hydrogen ions (H- and H+), is a fundamental transformation in organic chemistry. acs.org
Radical Addition: Radical species can add to the aromatic system. For example, the coupling of indoles with α-keto radicals generated from enolates has been achieved using copper(II) oxidants, demonstrating the potential for C-C bond formation at nucleophilic sites. acs.org
Radical Cyclization: Radical-mediated cascade reactions can be used to construct complex heterocyclic systems. For instance, the blue light-promoted radical-mediated cascade spiro-cyclization of N-arylpropiolamides has been developed to produce sulfur-containing polycyclic structures. researchgate.net
Regioselectivity and Stereochemical Control in Reactions
Controlling the site of reaction (regioselectivity) and the three-dimensional orientation of the product (stereoselectivity) is paramount in modern organic synthesis. For the benzo[cd]indole framework, which is built upon a naphthalene core, achieving regioselectivity can be challenging.
One strategy to control regioselectivity involves the use of directing groups. For example, in the palladium-catalyzed halogenation of 1-naphthaldehydes, the reaction typically occurs at the C8-position. However, by forming an aromatic imine intermediate with an amine, the regioselectivity can be switched to favor halogenation at the C2-position. researchgate.net This highlights how the choice of reagents and reaction intermediates can dictate the outcome of functionalization on the naphthalene system.
Stereoselective synthesis of benzo[cd]indole derivatives has also been demonstrated. A notable example is the silver-catalyzed stereoselective 5-exo-dig cyclization of 8-alkynylnaphthalen-1-amines. This reaction proceeds with high regioselectivity and stereoselectivity to produce (E)-2-alkylene-1,2-dihydrobenzo[cd]indoles, demonstrating precise control over the formation of the new stereocenter at the C2 position. acs.org
Table 2: Examples of Regio- and Stereocontrolled Reactions
| Reaction | Catalyst / Reagent | Key Feature | Outcome | Reference |
| Halogenation of 1-Naphthaldehydes | Palladium / Amine Additive | Switchable Regioselectivity | C2 or C8 Halogenation | researchgate.net |
| Cyclization of 8-alkynylnaphthalen-1-amines | Silver Catalyst | Stereoselective 5-exo-dig cyclization | (E)-2-alkylene-1,2-dihydrobenzo[cd]indoles | acs.org |
Nitrogen-Carbon Single-Atom Transmutation Processes
Single-atom skeletal editing has emerged as a powerful strategy for the precise modification of molecular cores. chemrxiv.org These transformations, which involve replacing one atom in a scaffold with another, can dramatically alter a molecule's properties. Nitrogen-to-carbon (N-to-C) and carbon-to-nitrogen (C-to-N) transmutations are particularly valuable in medicinal chemistry for rapidly accessing diverse molecular scaffolds. chemrxiv.orgrsc.org
While not yet reported specifically for this compound, the principles of these reactions are highly relevant to its framework. Examples from related heterocyclic systems illustrate the potential:
N-to-C Transmutation: Pyridine N-oxides can be converted into functionalized benzene (B151609) derivatives. This process involves a ring-opening, imine hydrolysis, olefination, electrocyclization, and aromatization sequence to achieve the atom swap. rsc.org This allows for the direct installation of various functional groups onto the new benzene ring. rsc.org
C-to-N Transmutation: Azaarenes like quinolines can be converted into quinazolines by replacing the C3 carbon with a nitrogen atom. The mechanism involves oxidative restructuring to a ring-opened intermediate, which is then primed for reclosure and expulsion of a carbon-based leaving group. nih.gov Similarly, N-alkyl indoles have been directly converted to benzimidazoles through a C-to-N atom swap, leveraging the oxidative cleavage of the indole (B1671886) ring. chemrxiv.org
These skeletal editing strategies could conceivably be applied to the benzo[cd]indole framework to generate novel heterocyclic cores, offering a powerful tool for molecular design and optimization.
Advanced Spectroscopic and Analytical Characterization of Benzo Cd Indol 2 Amine Compounds
High-Resolution Mass Spectrometry (HRMS and ESI-MS)
High-resolution mass spectrometry (HRMS) and electrospray ionization mass spectrometry (ESI-MS) are indispensable tools for the characterization of benzo[cd]indole (B15494331) derivatives. These techniques provide precise mass-to-charge ratio (m/z) measurements, enabling the confirmation of molecular formulas and the identification of synthesized compounds.
ESI-MS is particularly well-suited for these compounds, which often contain polar functional groups and are analyzed in solution. In typical ESI-MS analyses of benzo[cd]indol-2(1H)-one derivatives, which are structurally related to the title amine, the protonated molecular ion [M+H]⁺ is the most commonly observed species. For instance, in studies of various N-substituted and C6-substituted benzo[cd]indol-2(1H)-ones, ESI-MS was used to confirm the successful synthesis of each derivative by identifying its corresponding [M+H]⁺ peak. nih.gov
Examples of ESI-MS data for related benzo[cd]indol-2(1H)-one derivatives include:
6-acetyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one : Observed at m/z 346.01 [M+H]⁺. nih.gov
6-formyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one : Observed at m/z 332.12 [M+H]⁺. nih.gov
{1-[4-(1-piperidyl)butyl]}-[6-(1H-pyrazol-5-yl)]benzo[cd]indol-2(1H)-one : Observed at m/z 375.12 [M+H]⁺. nih.gov
Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) further enhances analytical capability. In the characterization of benzo[cd]indole-2(1H)-thione, a sulfur analog, LC-HRMS (ESI-TOF) was used to determine the exact mass of the protonated molecule [M+H]⁺, which was found to be 186.0389, closely matching the calculated value of 186.0377 for the formula C₁₁H₈NS⁺. This high degree of accuracy is crucial for distinguishing between compounds with similar nominal masses and for confirming elemental composition.
Multidimensional Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of benzo[cd]indol-2-amine compounds, providing detailed information about the chemical environment of each proton and carbon atom.
¹H NMR spectra are used to identify the protons within the molecule. The aromatic protons on the benzo[cd]indole core typically appear as multiplets in the downfield region, generally between δ 7.0 and 9.2 ppm. The specific chemical shifts and coupling constants (J-values) are highly dependent on the substitution pattern on the aromatic rings and the N1-position. For example, in 6-acetyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one, the proton at the C9 position is significantly deshielded and appears as a doublet at δ 9.11 ppm. nih.gov The NH proton of the indole (B1671886) core, when present, is also a key diagnostic signal.
¹³C NMR spectra provide information on the carbon skeleton. The carbonyl carbon (C2) in the related benzo[cd]indol-2(1H)-one scaffold is highly characteristic, appearing far downfield around δ 168 ppm. nih.gov The other aromatic carbons of the fused ring system resonate in the δ 103–147 ppm range. The chemical shifts are sensitive to the electronic effects of substituents; for instance, an acetyl group at the C6 position shifts the signal of the attached carbon (C6) and influences the surrounding carbons. nih.gov
2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to unambiguously assign the complex proton and carbon signals, especially in highly substituted derivatives. acs.org These methods reveal connectivity between protons (COSY) and correlations between protons and carbons over two or three bonds (HMBC), which is essential for confirming the precise location of substituents on the benzo[cd]indole framework.
Table 1: Selected ¹H and ¹³C NMR Data for Benzo[cd]indol-2(1H)-one Derivatives (Note: Data is for the related -one structure, illustrating typical chemical shifts for the core framework)
| Compound | Key ¹H NMR Shifts (δ ppm) | Key ¹³C NMR Shifts (δ ppm) | Solvent | Reference |
|---|---|---|---|---|
| 6-acetyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one | 9.11 (d, 1H), 8.09 (d, 1H), 8.01 (d, 1H), 7.77 (t, 1H), 6.87 (d, 1H), 2.69 (s, 3H) | 198.87 (C=O, acetyl), 168.23 (C2), 143.70, 134.53, 132.52, 130.67, 127.96, 127.17, 125.56, 124.89, 103.34 | CDCl₃ | nih.gov |
| 6-formyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one | 10.16 (s, 1H, CHO), 9.12 (d, 1H), 8.07 (d, 1H), 7.96 (d, 1H), 7.83 (m, 1H), 7.01 (d, 1H) | 192.09 (CHO), 168.30 (C2), 144.99, 140.69, 131.18, 131.01, 127.25, 126.33, 125.48, 103.86 | CDCl₃ | nih.gov |
| (1-(4-(1-piperidyl)butyl)-[6-(1H-pyrazol-5-yl)]benzo[cd]indol-2(1H)-one dihydrochloride (B599025) | 7.67 (t, 2H), 7.20 (d, 1H), 7.02 (t, 1H), 6.95 (d, 1H), 6.33 (d, 1H), 6.22 (d, 1H) | 168.61 (C2), 146.72, 136.59, 132.79, 129.97, 128.51, 127.37, 125.13, 124.16, 123.79, 122.99, 106.59, 105.04 | D₂O | nih.gov |
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) Absorption Characteristics
The extended π-conjugated system of the benzo[cd]indole core gives rise to characteristic absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. These absorptions correspond to π→π* electronic transitions. The parent indole molecule typically shows absorption maxima around 270-290 nm. The extended conjugation in the benzo[cd]indole system generally results in a bathochromic (red) shift of these absorption bands to longer wavelengths.
For example, a benzo[cd]indol-2(1H)-one derivative designed as a fluorescent probe showed a maximum absorption wavelength (λ_max) at 390 nm. This is significantly red-shifted compared to a related homospermine-benzo[cd]indol-2(1H)-one conjugate (HBC), which has a λ_max at 345 nm, demonstrating the strong influence of substituents on the electronic structure. nih.gov The solvent environment also plays a role, with more polar solvents often causing shifts in the absorption maxima.
Fluorescence and Phosphorescence Studies
Many benzo[cd]indole derivatives exhibit strong fluorescence, a property that is being actively explored for applications in biological imaging and sensing. The emission wavelength and quantum yield are highly sensitive to the molecular structure and the local environment.
A benzo[cd]indol-2(1H)-one derivative with an absorption maximum at 390 nm was shown to have a broad fluorescence emission spectrum ranging from approximately 405 nm to 675 nm when excited at 390 nm. nih.gov This large Stokes shift (the difference between absorption and emission maxima) and strong fluorescence make it a promising candidate for a lysosome-imaging agent. nih.gov In another study, a benzo[c,d]indole-oxazolopyridine (BIOP) probe was developed that exhibits a remarkable 770-fold increase in fluorescence upon binding to RNA, with an emission maximum at 570 nm.
While fluorescence is common, phosphorescence is less frequently reported for these compounds at room temperature. However, studies on related 7H-Benzo[c]carbazole (BCz) derivatives, which share structural similarities, have demonstrated that these molecules can exhibit strong, ultralong organic room temperature phosphorescence (UORTP) when dispersed in a polymer or powder matrix. For BCz, green phosphorescence with emission peaks at 488, 528, and 571 nm and lifetimes extending up to 2.8 seconds were observed in a frozen toluene (B28343) solution at 77 K. This suggests that under appropriate conditions that restrict non-radiative decay pathways, benzo[cd]indole derivatives may also be capable of phosphorescence.
Table 2: Photophysical Properties of Selected Benzo[cd]indole Derivatives
| Compound | λ_max (Absorption) | λ_em (Emission) | Key Features | Reference |
|---|---|---|---|---|
| Compound 15f (benzo[cd]indol-2(1H)-one derivative) | 390 nm | ~405-675 nm | Strong green fluorescence, potential imaging agent. | nih.gov |
| BIOP (benzo[c,d]indole-oxazolopyridine) | 530 nm (Excitation) | 570 nm | 770-fold fluorescence enhancement upon binding RNA. | researchgate.net |
| 7H-Benzo[c]carbazole (BCz) (Related structure) | N/A | 488, 528, 571 nm (Phosphorescence at 77K) | Ultralong phosphorescence with lifetimes up to 2.8 s. | jetir.org |
Vibrational Spectroscopy (Infrared and Fourier Transform Infrared)
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound and its derivatives, FTIR spectra provide key diagnostic peaks.
Key vibrational modes for this class of compounds include:
N-H Stretching : For the parent amine (or amide in the -one analogs), N-H stretching vibrations typically appear as a sharp or broad band in the region of 3200-3500 cm⁻¹. The exact position and shape depend on hydrogen bonding.
C-H Stretching : Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. Aliphatic C-H stretches from alkyl substituents appear just below 3000 cm⁻¹.
C=O Stretching : In the related benzo[cd]indol-2(1H)-one compounds, the amide carbonyl group gives a very strong and sharp absorption band in the range of 1650-1700 cm⁻¹, which is a highly reliable diagnostic peak. nih.gov
C=N and C=C Stretching : Vibrations from the C=N imine functionality and the C=C bonds of the aromatic rings occur in the 1400-1650 cm⁻¹ region.
FTIR is routinely used to confirm the structures of synthesized intermediates and final products in the preparation of benzo[cd]indole derivatives. nih.gov
Electrochemical Property Determination
The electrochemical properties of benzo[cd]indole derivatives are critical for understanding their electron-donating or -accepting capabilities, which underpin their applications in organic electronics and their redox behavior in biological systems. Cyclic voltammetry (CV) is the primary technique used to investigate these properties. up.pt
In a typical CV experiment, the compound is oxidized and/or reduced at an electrode surface, revealing its oxidation and reduction potentials. For many indole derivatives, the oxidation process is irreversible, meaning the oxidized species is not stable and undergoes subsequent chemical reactions. nih.gov The oxidation potential is a key parameter, as it relates to the energy of the Highest Occupied Molecular Orbital (HOMO). Compounds with lower oxidation potentials are more easily oxidized.
Studies on various indole derivatives have shown that the oxidation potential is highly sensitive to the nature and position of substituents on the indole ring. nih.gov Electron-donating groups tend to lower the oxidation potential, making the molecule a better electron donor, while electron-withdrawing groups have the opposite effect. For example, indole derivatives with hydroxy groups on the aromatic ring were found to have lower oxidation potentials than the parent indole. This tunability of redox properties is crucial for designing molecules for specific applications, such as antioxidants or components in organic electronic devices.
While specific CV data for this compound is not widely published, the principles derived from related indole systems are directly applicable. The extended conjugation of the benzo[cd]indole core is expected to influence its redox potentials compared to simpler indoles, and these properties can be further modulated through chemical modification.
Elemental Composition Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For derivatives of this compound, this method provides crucial validation of their synthesized structures by comparing the experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) with the theoretically calculated values. The results are typically considered acceptable if they fall within ±0.4% of the theoretical values. nih.gov
In a study focused on the development of Benzo[cd]indol-2(1H)-one derivatives as potential anti-metastatic agents, elemental analysis was employed to confirm the successful synthesis of various compounds. nih.gov For instance, the analysis of {1-[4-(1-piperazinyl)butyl]}-[6-(1H-benzo[d]imidazol-2-yl)]benzo[cd]indol-2(1H)-one trihydrochloride (15e) yielded results that were in close agreement with the calculated values, thereby confirming its molecular formula as C₂₆H₂₇N₅O·3HCl. nih.gov Similarly, the elemental composition of other derivatives was verified, providing essential evidence for their structural integrity. nih.gov
The following table summarizes the elemental analysis data for several this compound derivatives, demonstrating the close correlation between the calculated and found elemental percentages.
| Compound | Molecular Formula | Analysis | %C | %H | %N |
| {1-[4-(1-piperazinyl)butyl]}-[6-(1H-benzo[d]imidazol-2-yl)]benzo[cd]indol-2(1H)-one trihydrochloride (15e) nih.gov | C₂₆H₂₇N₅O·3HCl | Calculated | 58.38 | 5.65 | 13.09 |
| Found | 58.29 | 5.54 | 12.98 | ||
| {1-[4-(4-aminobutyl)aminobutyl]}-[6-(1H-benzo[d]imidazol-2-yl)]benzo[cd]indol-2(1H)-one trihydrochloride (15h) nih.gov | C₂₆H₃₂Cl₃N₅O | Calculated | 58.16 | 6.01 | 13.04 |
| Found | 57.93 | 6.28 | 13.37 | ||
| {1-[4-(4-aminobutyl)aminobutylaminobutyl]}-[6-(2-amino-pyrimidin-4-yl)]benzo[cd]indol-2(1H)-one trihydrochloride nih.gov | C₂₇H₃₇Cl₃N₆O₂ | Calculated | 55.53 | 6.39 | 14.39 |
| Found | 55.59 | 6.72 | 14.44 | ||
| (1-(4-(1-piperidyl)butyl)-[6-(1H-pyrazol-5-yl)]benzo[cd]indol-2(1H)-one dihydrochloride (9d) nih.gov | C₂₃H₂₈Cl₂N₄O | Calculated | 61.74 | 6.31 | 12.52 |
| Found | 61.52 | 6.70 | 12.86 |
Virtual Screening and Ligand-Based Design Methodologies
Computational techniques such as virtual screening have been instrumental in identifying and optimizing compounds based on the benzo[cd]indole core structure for various biological targets.
Structure-Based Virtual Screening (SBVS) has proven to be a powerful strategy for identifying novel inhibitors based on the benzo[cd]indol-2(1H)-one scaffold, a close derivative of this compound. This approach utilizes the three-dimensional structure of a target protein to screen large libraries of chemical compounds, identifying those that are likely to bind to the protein's active site.
One prominent application of SBVS was in the discovery of inhibitors for the bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4. acs.orgresearchgate.net Researchers initiated a virtual screening campaign that led to the identification of the benzo[cd]indol-2(1H)-one core as a potent and selective binder to BET bromodomains. researchgate.net This scaffold was found to mimic acetylated lysine, the natural binding partner of these proteins. researchgate.net Subsequent optimization based on the initial screening hits resulted in compounds with significantly enhanced activity. acs.orgnih.gov
Similarly, SBVS combined with a high-throughput screening (HTS) assay was employed to identify inhibitors for Atg4B, a cysteine endopeptidase involved in autophagy. nih.gov This dual-screening approach successfully identified the benzo[cd]indol-2(1H)-one structure as a novel scaffold for targeting Atg4B. nih.gov The initial hits from this screening were further optimized to produce more potent inhibitors. nih.gov
Table 1: Summary of SBVS Campaigns for Benzo[cd]indole Derivatives
| Target Protein | Screening Method | Identified Scaffold | Key Finding | Reference |
|---|---|---|---|---|
| BET Bromodomains (BRD4) | Structure-Based Virtual Screening (SBVS) | Benzo[cd]indol-2(1H)-one | Identification of a new class of potent and selective BET inhibitors. | acs.org, researchgate.net |
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to their protein targets. For derivatives of the this compound framework, docking simulations have been essential in elucidating the specific molecular interactions that govern their inhibitory activity.
In studies targeting BET bromodomains, docking simulations revealed how benzo[cd]indol-2(1H)-one derivatives bind to the acetyl-lysine recognition site of BRD4. researchgate.net For instance, the cocrystal structure (PDB: 5DX4) of one optimized inhibitor confirmed that its pyrrolidinylsulfonyl group engages in crucial hydrogen bonding with residues Asn140 and Tyr97 within the BRD4 binding pocket. The ethyl group at position 1 was shown to occupy a hydrophobic pocket, contributing to the binding affinity.
In the context of designing cholinesterase inhibitors, molecular modeling studies of benzo[cd]indol-2(1H)-one-donepezil hybrids showed a binding mode consistent with that of the known drug donepezil. researchgate.net These simulations indicated that the hybrid compounds could bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase (AChE). researchgate.net
Table 2: Predicted Molecular Interactions from Docking Simulations
| Compound Class | Target Protein | Key Interacting Residues | Predicted Interactions | Reference |
|---|---|---|---|---|
| Benzo[cd]indol-2(1H)-one sulfonamide | BRD4 BD1 | Asn140, Tyr97 | Hydrogen bonding with ZA and BC loops. |
Theoretical Prediction of Spectroscopic and Photophysical Attributes
Theoretical methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are widely used to predict the electronic and optical properties of molecules. These computational tools allow for the investigation of absorption spectra, frontier molecular orbital energies (HOMO and LUMO), and other photophysical characteristics, providing insights that can guide the design of new functional materials like dyes and fluorescent probes.
Studies on dyes containing the benz[c,d]indole moiety have used these theoretical approaches to understand their structure-property relationships. mdpi.com For example, the substitution of different heterocyclic moieties onto a monomethine cyanine (B1664457) dye containing a benz[c,d]indol-1-ium core was shown to directly influence the optical and energy profiles. mdpi.com Computational analysis of the HOMO-LUMO energy gaps helped to explain the observed shifts in the maximum absorption wavelength (λmax). mdpi.com The dye with a benz[e]indole heterocycle exhibited the lowest HOMO-LUMO gap (2.06 eV), corresponding to the most red-shifted absorption. mdpi.com
In the design of near-infrared (NIR) absorbing squaraine dyes for solar cells, TD-DFT calculations were used to predict the absorption maxima. acs.org For a series of dyes based on 1H-benzo[c,d]indol-2-ylidene, introducing different substituents led to red-shifted absorption maxima, a trend that was successfully predicted by theoretical models. acs.org For example, a nonsubstituted derivative (SQ2) had a predicted λmax of 784 nm in ethanol, while butoxy (SQ4) and dialkylamino (SQ5-SQ7) substituted versions showed predicted maxima of 806 nm and 815-820 nm, respectively. acs.org These calculations are crucial for fine-tuning the electronic properties to optimize performance in applications such as dye-sensitized solar cells. acs.orgmdpi.com
Table 3: Theoretically Predicted Photophysical Data for Benzo[cd]indole Derivatives
| Derivative Class | Property | Predicted Value | Computational Method | Reference |
|---|---|---|---|---|
| Monomethine cyanine with benz[e]indole | HOMO-LUMO Gap | 2.06 eV | DFT | mdpi.com |
| Squaraine dye (SQ2) | λmax (in ethanol) | 784 nm | TD-DFT | acs.org |
| Squaraine dye with butoxy group (SQ4) | λmax (in ethanol) | 806 nm | TD-DFT | acs.org |
Applications in Medicinal Chemistry
Role as a Scaffold in Drug Discovery
The rigid, planar structure of the benzo[cd]indole (B15494331) nucleus makes it an attractive scaffold for the design of molecules that can interact with biological targets such as enzymes and receptors. smolecule.com The ability to introduce diverse functional groups at various positions, including the 2-amino position, allows for the systematic exploration of structure-activity relationships (SAR). nih.gov
Use in the Development of Kinase Inhibitors
Derivatives of the benzo[cd]indole scaffold have been identified as potent inhibitors of various kinases, which are critical targets in cancer therapy. For instance, derivatives of Benzo[cd]indol-2(1H)-one have been evaluated as inhibitors of Aurora B kinase. researchgate.net The amino group at the 2-position can serve as a key hydrogen bond donor or as a point of attachment for side chains designed to interact with specific residues in the kinase active site.
Application as Anticancer Agents
The benzo[cd]indole framework is a core component of several classes of anticancer agents. One important application is in the development of thymidylate synthase (TS) inhibitors. In the synthesis of these inhibitors, 2,6-diaminobenz[cd]indoles are used as key intermediates. These are prepared from the corresponding lactams (benzo[cd]indol-2(1H)-ones) via a thione intermediate, which is then displaced by an amine. nih.gov This highlights the direct role of the 2-amino functionality in constructing complex, biologically active molecules.
Structure Activity Relationship Sar Investigations of Benzo Cd Indol 2 Amine Derivatives
Elucidation of Key Structural Elements for Molecular Recognition
The benzo[cd]indol-2(1H)-one scaffold is a foundational element for the biological activity of these derivatives. researchgate.net The planarity and aromaticity of this core structure are crucial for intercalation into DNA and for fitting into the binding pockets of protein targets. researchgate.netnih.gov
Key structural features that have been identified as critical for molecular recognition include:
The Lactam Moiety: The lactam ring within the benzo[cd]indol-2(1H)-one structure is a key interaction point. For instance, in the context of BET bromodomain inhibition, the 1-methylbenzo[cd]indol-2(1H)-one moiety forms crucial hydrogen bonds with key residues like Asn140 in the acetyl-lysine (KAc) binding pocket. researchgate.net
Substituents on the Benzo Ring: The position and nature of substituents on the benzo portion of the scaffold significantly impact activity. For example, modifications at the C6 position have been extensively explored to enhance potency and selectivity for various targets. nih.govfrontiersin.org
Side Chains at the N1-Position: The introduction of flexible or rigid side chains at the N1 position of the lactam is a common strategy to modulate activity. Basic amine side chains, for instance, can introduce electrostatic interactions with biological targets like DNA. researchgate.net The length and composition of these side chains are critical for optimizing interactions.
Rational Design Principles for Analog Optimization
The optimization of benzo[cd]indol-2-amine analogs is heavily guided by rational design principles, often leveraging structural information from co-crystal structures and computational modeling. frontiersin.orgacs.org A primary strategy involves structure-based virtual screening (SBVS) to identify initial hit compounds, which are then optimized through iterative chemical synthesis and biological evaluation. researchgate.netacs.org
For instance, in the development of BET bromodomain inhibitors, an initial hit, benzo[cd]indol-2(1H)-one 1, was identified through high-throughput screening. nih.gov Subsequent optimization focused on modifying substituents to enhance interactions with the target protein. This led to the discovery of more potent compounds with improved pharmacokinetic profiles. acs.org
Another key principle is the use of bioisosteric replacements. nih.gov For example, replacing a particular functional group with another that has similar physical or chemical properties can lead to improved potency, selectivity, or metabolic stability.
Impact of Substituent Modifications on Intermolecular Interactions
The modification of substituents on the this compound scaffold has a profound impact on the types and strengths of intermolecular interactions with their biological targets.
Hydrogen Bonding: The introduction of hydrogen bond donors and acceptors is a critical strategy. For example, sulfonamide groups introduced at the C6-position can form additional hydrogen bonds with the target protein, as seen in the development of BRD4 inhibitors. researchgate.netnih.gov The presence of amine groups in side chains can also facilitate hydrogen bonding with the phosphate (B84403) backbone of DNA. researchgate.net
Hydrophobic Interactions: Modifications that enhance hydrophobic interactions are also crucial. In the context of 5-HT7 receptor antagonism, a hydrophobic feature of the pharmacophore model interacts with aromatic residues like Phe(6.52) in the receptor's transmembrane domain. researchgate.net
Ionic Interactions: For compounds with basic side chains, ionic interactions play a significant role. The protonated amine groups can form salt bridges with negatively charged residues on the target protein or with the phosphate groups of DNA. researchgate.netresearchgate.net
Table 1: Impact of Substituent Modifications on Biological Activity
| Compound/Derivative | Modification | Target | Effect on Interaction/Activity |
| Benzo[cd]indol-2(1H)-one with N,N-dimethylamino-ethyl-ethane-1,2-diamine side chain | Addition of a basic amine side chain | DNA | Enhanced electrostatic binding and selective anti-tumor activity. researchgate.net |
| 2-(substituted benzo[c,d]indol-2(1H)-ylidene)malononitriles | Addition of a malononitrile (B47326) group | DNA | Good conjugation of the carbonyl group with the benzo[c,d]indol moiety allows for DNA intercalation. nih.gov |
| Dihydrobenzo[cd]indole-6-sulfonamide derivatives | Addition of a sulfonamide group at C6 | TNF-α | The sulfonamide moiety allows for additional hydrogen bonding and hydrophobic interactions, leading to increased inhibitory potency. frontiersin.org |
Scaffold Hopping and Diversification Strategies in SAR Studies
Scaffold hopping is a powerful strategy employed in medicinal chemistry to identify novel chemical scaffolds with similar biological activities to a known active compound. nih.govresearchgate.net This approach is particularly useful for discovering compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. nih.gov
In the context of this compound derivatives, scaffold hopping can involve replacing the core benzo[cd]indole (B15494331) structure with other heterocyclic systems that maintain the key pharmacophoric features. For example, researchers have explored replacing the benzo[cd]indol-2(1H)-one scaffold with 3-aminopyrazole (B16455) to discover new MK-2 inhibitors. nih.gov
Diversification strategies often involve creating libraries of compounds with variations at specific positions of the this compound scaffold. This can be achieved by introducing a variety of substituents at the C6 position or by synthesizing a range of N1-alkylated derivatives with different side chains. nih.gov These strategies aim to comprehensively explore the chemical space around the core scaffold to identify compounds with optimal activity. nih.gov
Computational Tools in SAR Analysis and Prediction
Computational tools are indispensable in modern SAR studies of this compound derivatives. frontiersin.org These methods provide valuable insights into ligand-receptor interactions and help predict the activity of novel compounds before their synthesis.
Molecular Docking: This technique is widely used to predict the binding mode of a ligand within the active site of a target protein. researchgate.netresearchgate.net It helps in understanding the key interactions and guides the design of new analogs with improved binding affinity. researchgate.net
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. ceu.es For 5-HT7 receptor antagonists based on the naphtholactam scaffold, a pharmacophore model was developed that includes features like a hydrogen bond acceptor, a hydrophobic region, and a positive ionizable feature. researchgate.net
Virtual Screening: Large compound libraries can be computationally screened against a target protein to identify potential hits. researchgate.netacs.org This approach was successfully used to identify the benzo[cd]indol-2(1H)-one scaffold as a starting point for developing BET bromodomain inhibitors. acs.org
Quantum Mechanics/Molecular Mechanics (QM/MM): For a more detailed understanding of interactions, QM/MM methods can be employed. The ONIOM procedure, for example, was used to study the interaction of a naphtholactam derivative with the 5-HT7 receptor, providing insights into C-H•••π interactions. ceu.es
DNA Binding Properties and Intercalation Studies
Several this compound derivatives have been shown to interact with DNA, primarily through intercalation. researchgate.netnih.gov Intercalation involves the insertion of the planar aromatic chromophore of the molecule between the base pairs of the DNA double helix. researchgate.net
The benzo[c,d]indol moiety provides the necessary planarity for this mode of binding. nih.gov The presence of flexible basic side chains can further stabilize the interaction through electrostatic binding with the negatively charged phosphate backbone of DNA. researchgate.net
Fluorescence spectroscopy is a common technique used to study DNA binding. An increase in fluorescence intensity upon addition of DNA is often indicative of intercalation, as the constrained environment of the DNA base pairs can restrict the molecular motion of the dye, leading to enhanced fluorescence. acs.org Studies with benzo[c,d]indole-oxazolopyridine (BIOP) have shown a significant fluorescence enhancement upon binding to RNA, suggesting an intercalation mechanism. acs.org
Applications in Advanced Materials Science and Dye Chemistry Incorporating Benzo Cd Indol 2 Amine Scaffolds
Development of Photoinitiator Systems for Polymerization Reactions
The benzo[cd]indole (B15494331) moiety has been successfully integrated into sophisticated photoinitiator systems, particularly for near-infrared (NIR) light-induced polymerization. Researchers have designed a near-infrared-absorbing heptamethine cyanine (B1664457) dye that incorporates three bulky benzo[cd]indole heterocycles. nih.gov This specific design is crucial as it efficiently prevents the self-aggregation of the dye molecules. nih.gov The prevention of aggregation leads to a significant enhancement of the dye's photoinitiating reactivity when compared to similar dyes with only two benzo[cd]indole units. nih.gov
This enhanced reactivity enables the efficient initiation of free-radical polymerization of acrylates using NIR light, achieving up to 100% conversion of the carbon-carbon double bonds, even in the presence of air. nih.gov The high performance of this system is achieved by incorporating the NIR sensitizer (B1316253) into a three-component system that facilitates its self-regeneration. nih.gov Such systems, which can be activated by high-power NIR-LEDs emitting at wavelengths like 860 nm or 940 nm, are valuable for curing thick and filled samples, opening up applications in composite materials and adhesives. nih.govresearchgate.netbeilstein-journals.org The initiation mechanism involves the generation of excited states that, with some thermal energy, overcome an activation barrier to start the polymerization. researchgate.net This development highlights the potential of benzo[cd]indole derivatives in advanced manufacturing and materials synthesis where deep curing and spatial control of polymerization are required. nih.gov
Design and Functionalization of Fluorescent Probes for Chemical Sensing
Derivatives of benzo[cd]indol-2(1H)-one have been extensively developed as fluorescent probes for chemical and biological sensing. nih.gov A key strategy involves conjugating the benzo[cd]indole scaffold with polyamines to create probes that can target specific subcellular organelles, such as lysosomes. nih.govacs.orgnih.gov These probes can enter cells, potentially through a polyamine transporter, and accumulate in lysosomes. acs.orgnih.gov One such conjugate, a homospermine-benzo[cd]indol-2(1H)-one (HBC) conjugate, has been shown to serve as a lysosome-targeting fluorescent probe. nih.gov Further functionalization, including the introduction of various amino side chains and heterocyclic substitutions like pyrazole (B372694) and benzimidazole, has led to the development of new series of probes with even stronger fluorescence. nih.govresearchgate.net
The fluorescence of these probes is often sensitive to the local chemical environment. For instance, asymmetric monomethine cyanine dyes containing a benz[c,d]indolium moiety have been exploited as DNA sensors. nih.gov These dyes typically exhibit weak fluorescence in solution, but their fluorescence intensity increases upon binding within the grooves of DNA, which restricts the rotation around the methine bridge of the dye. nih.gov Furthermore, benzoindole conjugate derivatives have been designed as novel fluorometric probes for sensitively monitoring pH fluctuations in environmental and biological systems. nih.gov These probes can exhibit significant red shifts, color changes, and fluorescence quenching based on an intramolecular charge transfer (ICT) mechanism in response to pH changes. nih.gov
Synthesis of Visible and Near-Infrared Dye Chromophores
The extended π-conjugated system of the benzo[cd]indole core makes it an ideal component for constructing dyes that absorb in the visible and near-infrared (NIR) regions of the electromagnetic spectrum. researchgate.net
Cyanine dyes are a major class of chromophores that incorporate the benzo[cd]indole scaffold. These dyes consist of two nitrogen-containing heterocyclic rings connected by a polymethine chain. By using a benz[c,d]indolium heterocycle as one of the terminal groups, chemists can create dyes with tailored photophysical properties. nih.gov
Researchers have synthesized series of asymmetric monomethine cyanines by pairing a benz[c,d]indol-1-ium unit with various other heterocycles like quinoline, benzoxazole, and benzothiazole (B30560). nih.gov The choice of the adjoining heterocycle directly influences the optical and energy profiles of the resulting dye. nih.gov For example, increasing the conjugation in the second heterocycle, such as by moving from a benzothiazole to a benz[e]indole group, results in a red-shift of the maximum absorption wavelength (λmax). nih.gov
Heptamethine cyanine dyes containing the benzo[cd]indolenyl structure are particularly noted for their strong absorption in the NIR region, often beyond 1000 nm. rsc.org These dyes are synthesized by reacting a benzo[cd]indolenyl derivative with an anilinium salt in acetic anhydride. rsc.org The unique optical properties of these dyes make them suitable for applications requiring high NIR absorption. rsc.org
| Dye/Compound | Adjoining Heterocycle | Max. Absorption (λmax) | Molar Extinction Coefficient (ε) | Solvent |
| Mononethine Cyanine 6a | Benzoxazole | 525 nm | 38,300 M⁻¹·cm⁻¹ | Methanol |
| Mononethine Cyanine 6b | Benzothiazole | 558 nm | 35,500 M⁻¹·cm⁻¹ | Methanol |
| Mononethine Cyanine 6c | 3,3-Dimethylindole | 557 nm | 36,900 M⁻¹·cm⁻¹ | Methanol |
| Mononethine Cyanine 6d | Benz[e]indole | 585 nm | 31,600 M⁻¹·cm⁻¹ | Methanol |
Data compiled from research on benz[c,d]indolium-containing monomethine cyanine dyes. nih.gov
Squaraine dyes are another important class of NIR-absorbing dyes that utilize the electron-donating properties of the benzo[cd]indole system. These dyes are characterized by a central, electron-deficient squaric acid ring flanked by two electron-rich donor moieties, forming a donor-acceptor-donor (D-A-D) structure. acs.org When 1H-benzo[c,d]indol-2-ylidene is used as the donor moiety, the resulting squaraine dyes exhibit prominent absorption properties in the 600–900 nm range. researchgate.net
The synthesis of these dyes typically involves the reaction of squaric acid with the benzo[cd]indole-based donor. The annulation of the benzene (B151609) ring to a standard indolenine structure to form the benzo[c,d]indolenine moiety leads to a red-shifted and broadened absorption band. acs.org Introducing different substituents, such as butoxy or dialkylamino groups, to the benzo[cd]indole donor can further shift the absorption maxima to longer wavelengths, reaching up to 820 nm in ethanol. acs.org These dyes are known for their sharp and intense absorption bands with high molar extinction coefficients, often exceeding 10⁵ L·mol⁻¹·cm⁻¹. core.ac.uk
| Squaraine Dye | Donor Moiety Substituent | Max. Absorption (λmax) in Ethanol |
| SQ2 | None | 784 nm |
| SQ3 | 2-Ethylhexyl | 796 nm |
| SQ4 | Butoxy | 806 nm |
| SQ5-SQ7 | Dialkylamino | 815–820 nm |
Data compiled from research on 1H-benzo[c,d]indol-2-ylidene-based squaraine dyes. acs.org
Integration into Electronic Materials Manufacturing
The benzo[cd]indol-2(1H)-one scaffold was originally used in the manufacturing of electronic typing materials. nih.gov More recently, the unique electronic properties of the broader class of indole (B1671886) derivatives have led to their investigation for use in modern organic electronics. The highly conjugated and planar structure of these compounds facilitates charge transport, a critical property for semiconductor materials. acs.org
Specifically, squaraine dyes, including those derived from indole-based donors, have been explored as solution-processable organic semiconductors for applications in organic field-effect transistors (OFETs). acs.org Researchers have reported that indole-based squaraine dyes can function as air-stable semiconductors, achieving charge carrier mobilities suitable for electronic device applications. acs.org Furthermore, the strong NIR absorption of benzo[cd]indole-based squaraine and cyanine dyes makes them promising sensitizers for use in dye-sensitized solar cells (DSSCs), contributing to the conversion of light into electricity. researchgate.netacs.org
Utilization in Advanced Polymeric and Nanocomposite Materials
Derivatives of benzo[cd]indole are being integrated into advanced polymeric materials to create functional films and composites with specific optical properties. Heptamethine cyanine dyes containing the benzo[cd]indolenyl group, which absorb strongly in the NIR region, are used to fabricate NIR-absorbing films. rsc.orgresearchgate.net A significant challenge in this application is the tendency of the dye molecules to form aggregates within the polymer matrix due to strong π–π interactions, which can negatively affect the film's optical performance. rsc.org
To address this, molecular design strategies are employed, such as modifying the central structure of the cyanine dye to introduce steric hindrance, which effectively inhibits dye aggregation. rsc.org Another approach involves substituting the dye's counter-anion; for example, replacing perchlorate (B79767) (ClO₄⁻) with a bulkier anion like tetrakis(3,5-bis(trifluoromethyl)phenyl)borate (BARF) has been shown to improve the compatibility and thermal stability of the dye within the polymer film. rsc.org These NIR-absorbing films, which can be made with cyclic olefin polymers, have applications as NIR cut-off filters. rsc.org Additionally, the use of benzo[cd]indole-based photoinitiators allows for the NIR-light-induced curing of polymer composites, enabling the fabrication of complex, three-dimensional polymeric structures. nih.gov
Concluding Remarks and Future Research Directions in Benzo Cd Indol 2 Amine Chemistry
Summary of Current State-of-the-Art in Benzo[cd]indol-2-amine Research
Research directly focused on this compound is sparse in currently available literature. The vast majority of studies on the benzo[cd]indole (B15494331) core have been dedicated to its 2-oxo derivative, Benzo[cd]indol-2(1H)-one, and its various substituted analogues. researchgate.netnih.govnih.gov These efforts have established the Benzo[cd]indol-2(1H)-one scaffold as a valuable pharmacophore in drug discovery, with derivatives showing promise as inhibitors of BET bromodomains and the Hedgehog signaling pathway. researchgate.netnih.gov
The current state-of-the-art for this compound is therefore best described as being in its infancy. It is likely that the compound has been synthesized as an intermediate in more complex molecular constructions or as part of larger compound libraries, but it has not yet emerged as a focal point of extensive research campaigns. The foundation laid by the extensive investigation of the corresponding ketone, however, provides a strong starting point from which to launch inquiries into the synthesis, properties, and applications of the amine.
Emerging Challenges and Opportunities in Synthetic Methodology
A significant hurdle in advancing the study of this compound is the lack of established, high-yielding synthetic routes. The development of robust and versatile synthetic methodologies is paramount.
Challenges:
Precursor Availability: The synthesis would likely rely on appropriately substituted naphthalene (B1677914) precursors, which may not be commercially available or may require multi-step syntheses.
Regioselectivity: Controlling regioselectivity during the cyclization to form the benzo[cd]indole core, while maintaining the amine functionality or a precursor group, can be challenging.
Opportunities:
Novel Cyclization Strategies: There is an opportunity to explore new catalytic methods, such as transition-metal-catalyzed C-N bond formation, for the key cyclization step.
Conversion from Benzo[cd]indol-2(1H)-one: A promising avenue would be the development of efficient methods to convert the more readily available Benzo[cd]indol-2(1H)-one into this compound, for instance, via its thio-analogue or through a reductive amination process.
Combinatorial Chemistry: Once a reliable synthetic route is established, the amine functionality can serve as a handle for combinatorial diversification, allowing for the rapid generation of a library of derivatives for screening.
A summary of potential synthetic strategies is presented in the table below.
| Synthetic Approach | Potential Precursors | Key Transformation | Potential Advantages |
| De Novo Synthesis | 1,8-Dinitronaphthalene or 1-Amino-8-nitronaphthalene | Reductive cyclization | Direct formation of the core structure. |
| Functional Group Interconversion | Benzo[cd]indol-2(1H)-one | Conversion to thio-lactam followed by amination | Leverages the availability of the ketone. |
| Amination of Halogenated Precursor | 2-Chloro-benzo[cd]indole | Nucleophilic aromatic substitution | Allows for late-stage functionalization. |
Novel Directions in Computational and Advanced Analytical Techniques
Computational chemistry and advanced analytical methods will be indispensable tools in accelerating the exploration of this compound chemistry.
Computational Approaches:
DFT Calculations: Density Functional Theory (DFT) can be employed to predict the geometric and electronic properties of this compound, including its molecular orbital energies, electrostatic potential, and reactivity. This can guide synthetic efforts and predict its behavior in various applications.
Molecular Docking: In silico docking studies can be used to screen virtual libraries of this compound derivatives against a wide range of biological targets, identifying potential candidates for further investigation as therapeutic agents. rjpbr.comnih.gov
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed as more data becomes available to correlate the structural features of this compound derivatives with their biological activity or material properties.
Advanced Analytical Techniques:
2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC will be crucial for the unambiguous structural elucidation of novel derivatives.
X-ray Crystallography: Single-crystal X-ray diffraction will provide definitive proof of structure and allow for the detailed analysis of intermolecular interactions in the solid state.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) will be essential for confirming the elemental composition of newly synthesized compounds.
Prospective Development of Functional Materials and Chemical Probes
The unique electronic and structural features of the this compound scaffold make it an attractive candidate for the development of novel functional materials and chemical probes.
Functional Materials:
Organic Electronics: The electron-rich nature of the aromatic amine and the extended π-system of the benzo[cd]indole core suggest potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Polymerization through the amine functionality could lead to novel conductive polymers.
Dyes and Pigments: The chromophoric nature of the benzo[cd]indole system suggests that derivatives of this compound could find use as dyes and pigments with interesting photophysical properties. rsc.org
Chemical Probes:
Fluorescent Sensors: The inherent fluorescence of the benzo[cd]indole core can be modulated by substitution on the amine group. acs.org This provides a platform for the design of "turn-on" or "turn-off" fluorescent probes for the detection of specific analytes, such as metal ions, reactive oxygen species, or biomolecules.
Bioimaging Agents: By attaching targeting moieties to the amine group, this compound derivatives could be developed as fluorescent probes for cellular imaging, potentially targeting specific organelles or cellular processes. nih.gov
The prospective applications are summarized in the table below.
| Application Area | Rationale | Potential Research Direction |
| Medicinal Chemistry | The amine provides a key site for derivatization to interact with biological targets. | Design and synthesis of libraries for screening against kinases, proteases, and other enzymes. |
| Organic Electronics | The conjugated π-system and electron-donating amine group are favorable for charge transport. | Synthesis of polymers and small molecules for use as hole-transporting materials. |
| Fluorescent Probes | The benzo[cd]indole core is a known fluorophore, and the amine allows for functionalization. | Development of chemosensors for environmental monitoring and bioimaging agents. |
Q & A
What synthetic strategies are employed to construct Benzo[cd]indol-2-amine derivatives, and how do reaction conditions influence yield and purity?
Basic Research Question
this compound derivatives are typically synthesized via cyclocondensation reactions. For example, polyamine conjugates are prepared by reacting benzo[cd]indol-2(1H)-ones with functionalized polyamines under basic conditions, optimizing temperature (e.g., 60–80°C) and solvent polarity to favor nucleophilic substitution . Yield and purity are highly dependent on protecting group strategies for amine functionalities and chromatographic purification methods (e.g., silica gel or HPLC). Side reactions, such as over-alkylation, are mitigated by controlling stoichiometry and reaction time .
How can structural modifications of this compound derivatives enhance selectivity for BET bromodomain BD1 over BD2?
Advanced Research Question
Selectivity for BD1 is achieved through structure-based optimization. For instance, introducing bulky substituents at the C3 position of the benzo[cd]indol-2(1H)-one scaffold disrupts binding to BD2 due to steric clashes with conserved residues (e.g., Asn433 in BRD4(2)). Computational docking and molecular dynamics simulations guide modifications, while surface plasmon resonance (SPR) assays validate binding affinity (e.g., Kd values <200 nM for BD1 vs. >10 μM for BD2) . Selectivity ratios exceeding 100-fold are critical for minimizing off-target effects in inflammatory disease models .
What experimental approaches resolve contradictions in lysosomal localization versus mitochondrial targeting of polyamine-Benzo[cd]indol-2-amine conjugates?
Advanced Research Question
Conflicting localization data are addressed using multi-modal imaging. For example, compound 5e (a polyamine conjugate) is tracked via intrinsic fluorescence and colocalization assays with lysotracker (lysosomes) or mitotracker (mitochondria). Flow cytometry and confocal microscopy confirm lysosomal accumulation (>80% colocalization) due to polyamine transporter-mediated uptake, while mitochondrial signals are attributed to artifacts from aggregation or pH-dependent fluorescence shifts . Mechanistic studies (e.g., siRNA knockdown of polyamine transporters) further validate lysosome-specific targeting .
How do researchers evaluate the interdependence of autophagy and apoptosis in this compound-induced cancer cell death?
Advanced Research Question
The crosstalk is dissected using pharmacological inhibitors and genetic knockdowns. For example, compound 15f triggers LC3-II accumulation (autophagy marker) and caspase-3 cleavage (apoptosis marker). Co-treatment with autophagy inhibitors (e.g., chloroquine) reduces apoptosis, while caspase inhibitors (e.g., Z-VAD-FMK) attenuate autophagy, indicating mutual reinforcement. Western blotting of p62/SQSTM1 and Beclin-1, alongside transmission electron microscopy for autophagosome visualization, provides mechanistic clarity .
What in vivo models are most effective for validating the antimetastatic activity of this compound derivatives?
Advanced Research Question
Orthotopic liver cancer models and tail-vein lung metastasis assays are widely used. For instance, compound 15f reduces hepatocellular carcinoma metastasis by 70% in mice, quantified via bioluminescence imaging and histopathology. Pharmacokinetic parameters (e.g., oral bioavailability >75%, T1/2 ~4 hours) are optimized using microsomal stability assays and LC-MS/MS plasma profiling . Comparative studies in immunocompetent versus immunodeficient mice further distinguish compound efficacy from immune-modulatory effects .
How do researchers address discrepancies in BET inhibitor potency across cell lines with varying epigenetic backgrounds?
Advanced Research Question
Cell line-specific responses are analyzed using RNA-seq and chromatin immunoprecipitation (ChIP-seq). For example, compound LT052 (a BD1-selective inhibitor) shows IC50 variability (0.1–1.2 μM) in leukemia versus solid tumor lines, correlating with BRD4 occupancy at NF-κB promoters. CRISPR-Cas9 knockout of NLRP3 or BRD4 rescues inflammatory responses, confirming context-dependent mechanisms . Dose-response curves in isogenic cell pairs (e.g., wild-type vs. mutant histone acetyltransferase cells) further isolate epigenetic drivers .
What methodologies are used to confirm lysosome-targeted drug release in this compound conjugates?
Advanced Research Question
Lysosomal pH-triggered release is validated using Förster resonance energy transfer (FRET)-based probes. For example, acid-labile linkers in compound HBC exhibit FRET signal quenching at pH 4.5 (lysosomal pH) but not at pH 7.4 (cytosolic pH). Mass spectrometry of lysosomal extracts and time-lapsed fluorescence microscopy quantify drug release kinetics .
How can researchers optimize the pharmacokinetic profile of this compound derivatives for CNS penetration?
Advanced Research Question
Blood-brain barrier (BBB) permeability is enhanced via logP optimization (targeting 2–3) and reducing P-glycoprotein substrate potential. For compound 85 , replacing polar groups with halogen atoms increases brain-to-plasma ratios (0.8 vs. 0.2 in unmodified analogs) in rodent models. In situ perfusion assays and MDCK-MDR1 cell monolayers measure passive diffusion and efflux ratios .
What analytical techniques resolve structural ambiguity in this compound regioisomers?
Basic Research Question
Regioisomeric purity is confirmed via 2D NMR (e.g., NOESY for spatial proximity analysis) and high-resolution mass spectrometry (HRMS). X-ray crystallography of intermediates (e.g., Schiff base precursors) clarifies regioselectivity during cyclization .
How do researchers balance fluorescence imaging utility and cytotoxicity in dual-function this compound conjugates?
Advanced Research Question
Fluorescence intensity and cytotoxicity are tuned by modulating the polyamine chain length. Shorter chains (e.g., homospermine vs. spermine) reduce nonspecific cytotoxicity while retaining lysosomal tracking (quantified via flow cytometry). Structure-activity relationship (SAR) studies correlate fluorescence quantum yield (ΦF) with substituent electronegativity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
